Ethyl Salicylate

Description

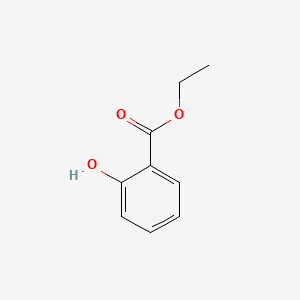

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCKQBWUSACYIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021958 | |

| Record name | Ethyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless to very light yellow liquid with a pleasant odor like wintergreen; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a spicy, anisic, wintergreen-like odour | |

| Record name | Benzoic acid, 2-hydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl salicylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20792 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029817 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/775/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

233.00 to 235.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029817 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Ethyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/775/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.125-1.131 | |

| Record name | Ethyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/775/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

118-61-6, 1321-50-2 | |

| Record name | Ethyl salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, hydroxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15576 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethyl salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/555U6TZ2MV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029817 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

1.3 °C | |

| Record name | Ethyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029817 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of Ethyl Salicylate from Salicylic Acid and Ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl salicylate through the Fischer esterification of salicylic acid and ethanol. It covers the underlying reaction mechanism, detailed experimental protocols with various catalysts, comparative quantitative data, and methods for product purification and characterization.

Core Principles: The Fischer Esterification Mechanism

The synthesis of this compound from salicylic acid and ethanol is a classic example of Fischer-Speier esterification. This acid-catalyzed condensation reaction involves the reaction of a carboxylic acid with an alcohol to form an ester and water.[1][2] The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the formation of the ester product.[3] This is typically achieved by using an excess of one of the reactants (usually the alcohol) or by removing water as it is formed.[2][3]

The reaction proceeds through a series of key steps initiated by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

The mechanism involves:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of salicylic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of ethanol attacks the now more electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The final step is the deprotonation of the carbonyl group to regenerate the acid catalyst and yield the final ester product, this compound.

Quantitative Data Overview

The yield of this compound is highly dependent on the choice of catalyst, reaction time, temperature, and the ratio of reactants. The following table summarizes quantitative data from various reported synthesis protocols.

| Catalyst | Salicylic Acid (g) | Ethanol (mL) | Catalyst (g or mL) | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Sulfuric Acid | 30.0 | 5.0 (95%) | 1.0 | 100-120 | - | High | |

| p-Toluenesulfonic Acid | 12.6 | 6.3 | 4.8 | 80-90 | 3-4 | 89 | |

| Boric Acid | ~4 | 20 | 0.5 | Reflux | 1.5 | - | |

| Ionic Liquid | 0.1 mol | 0.15 mol | 20 mL | Microwave | 0.42 | 95.35 |

Note: Some sources did not provide a specific yield in percentage but indicated the formation of the product.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using different acid catalysts.

General Experimental Workflow

The synthesis of this compound, regardless of the catalyst used, generally follows a consistent workflow involving reaction setup, work-up, and purification.

Protocol 1: Sulfuric Acid Catalysis

Concentrated sulfuric acid is a common and effective catalyst for Fischer esterification.

Materials:

-

Salicylic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Dichloromethane or ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine salicylic acid and an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux for 1-2 hours.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Wash the mixture with cold water, followed by a 5% aqueous sodium bicarbonate solution until effervescence ceases. This step neutralizes the unreacted salicylic acid and the sulfuric acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

The solvent can be removed under reduced pressure, and the resulting crude this compound can be purified by vacuum distillation.

Protocol 2: p-Toluenesulfonic Acid Catalysis

p-Toluenesulfonic acid is a solid, non-oxidizing acid catalyst that is often easier to handle than concentrated sulfuric acid.

Materials:

-

Salicylic acid (12.6 g)

-

Ethanol (6.3 g)

-

p-Toluenesulfonic acid (4.8 g)

-

Saturated sodium carbonate solution

-

Distilled water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Activated carbon

Procedure:

-

In a reaction flask, add salicylic acid, ethanol, and p-toluenesulfonic acid.

-

Heat the mixture to 80-90°C and stir for 3-4 hours.

-

After the reaction, cool the mixture and evaporate the excess ethanol.

-

Transfer the residue to a separatory funnel, wash with water, and then neutralize with a saturated sodium carbonate solution.

-

Wash with distilled water until the aqueous layer is neutral.

-

The crude product can be further purified by distillation and extraction with ethyl acetate. The organic phase is then washed with water and brine, dried over anhydrous magnesium sulfate, and treated with activated carbon.

-

The final product is obtained after filtration and evaporation of the solvent under reduced pressure, yielding up to 89%.

Protocol 3: Boric Acid Catalysis

Boric acid serves as a milder and chemoselective catalyst, particularly for α-hydroxycarboxylic acids like salicylic acid.

Materials:

-

Salicylic acid (~4 g)

-

Ethanol (20 mL)

-

Boric acid (0.5 g)

-

2M Sodium hydroxide solution

Procedure:

-

Combine salicylic acid, ethanol, and boric acid in a round-bottom flask fitted with a reflux condenser.

-

Reflux the mixture for at least 1.5 hours. Longer reaction times may improve the yield.

-

After cooling, transfer the mixture to a separatory funnel.

-

Add 2M NaOH solution to neutralize any unreacted salicylic acid. This should result in the formation of a milky emulsion, with the this compound appearing as a denser, oily layer at the bottom.

-

Separate the organic layer.

-

The product can be dried using a suitable drying agent like dehydrated Epsom salts.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Physical Properties:

-

Appearance: Colorless liquid

-

Odor: Resembles wintergreen

-

Density: Approximately 1.13 g/cm³

-

Boiling Point: 232-234°C

-

Melting Point: 1.3-3°C

Spectroscopic Data:

-

¹H NMR (in CDCl₃, 90 MHz):

-

δ 10.85 (s, 1H, -OH)

-

δ 7.88 (dd, 1H, Ar-H)

-

δ 7.43 (ddd, 1H, Ar-H)

-

δ 6.94 (d, 1H, Ar-H)

-

δ 6.85 (ddd, 1H, Ar-H)

-

δ 4.42 (q, 2H, -OCH₂CH₃)

-

δ 1.39 (t, 3H, -OCH₂CH₃)

-

-

¹³C NMR (in CDCl₃, 25.16 MHz):

-

δ 170.22 (C=O)

-

δ 161.80 (Ar-C-OH)

-

δ 135.54 (Ar-CH)

-

δ 129.93 (Ar-CH)

-

δ 119.04 (Ar-CH)

-

δ 117.55 (Ar-CH)

-

δ 112.66 (Ar-C-C=O)

-

δ 61.39 (-OCH₂)

-

δ 14.16 (-CH₃)

-

-

Infrared (IR) Spectroscopy (liquid film): Key absorptions include a broad O-H stretch, a strong C=O stretch for the ester, and C-O stretching bands, as well as aromatic C-H and C=C bands.

Safety Precautions

Standard laboratory safety procedures should be followed during the synthesis of this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: All procedures should be carried out in a well-ventilated fume hood.

-

Handling of Reagents:

-

Salicylic Acid: Can be irritating to the skin. Handle with gloves.

-

Concentrated Sulfuric Acid: Highly corrosive and a strong dehydrating agent. Handle with extreme care.

-

Ethanol: Flammable liquid. Keep away from open flames and heat sources.

-

This compound: May cause skin and eye irritation.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations. Aqueous layers from the work-up should be neutralized before disposal.

References

An In-Depth Technical Guide to the Mechanism of Action of Ethyl Salicylate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl salicylate, a widely used topical analgesic and anti-inflammatory agent, exerts its therapeutic effects primarily through its active metabolite, salicylic acid. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound in biological systems. It details the enzymatic conversion of this compound to salicylic acid, the subsequent inhibition of cyclooxygenase (COX) enzymes, and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. This document summarizes key quantitative data, provides detailed experimental protocols for assays crucial to understanding its mechanism, and includes visualizations of the core biological pathways and experimental workflows.

Introduction

This compound is an ester of salicylic acid and ethanol, commonly found in topical preparations for the relief of musculoskeletal pain and inflammation.[1][2] Its lipophilic nature facilitates its penetration through the stratum corneum.[1] Once absorbed into the skin and underlying tissues, it is rapidly hydrolyzed by esterases into its active form, salicylic acid, and ethanol.[1][3] Salicylic acid is a well-known non-steroidal anti-inflammatory drug (NSAID) that mediates its effects through multiple pathways, the most prominent being the inhibition of prostaglandin synthesis.

Pharmacokinetics: Hydrolysis of this compound

The primary step in the bioactivity of this compound is its conversion to salicylic acid. This hydrolysis is a critical activation step, as this compound itself has limited pharmacological activity.

-

Enzymatic Conversion: Esterases present in the skin, blood, and other tissues catalyze the hydrolysis of this compound.

-

Enhanced Penetration: The esterification of salicylic acid to this compound increases its lipophilicity, allowing for more efficient penetration of biological membranes compared to the more polar salicylic acid.

Molecular Mechanism of Action

The pharmacological effects of this compound are attributable to the actions of its active metabolite, salicylic acid.

Inhibition of Cyclooxygenase (COX) Enzymes

The principal mechanism of action of salicylic acid is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that are pivotal mediators of inflammation, pain, and fever.

Salicylic acid acts as a non-selective inhibitor of both COX-1 and COX-2 isoenzymes.

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal lining and regulating platelet aggregation.

-

COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation.

By inhibiting both COX-1 and COX-2, salicylic acid reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects. It is important to note that salicylic acid is considered a relatively weak inhibitor of COX activity in vitro compared to other NSAIDs like aspirin, especially when arachidonic acid concentrations are high. Some studies suggest that certain metabolites of salicylic acid may also contribute to the inhibition of COX-2-dependent prostaglandin synthesis.

The half-maximal inhibitory concentration (IC50) values for salicylic acid on COX enzymes can vary depending on the experimental conditions, particularly the concentration of the substrate, arachidonic acid.

| Compound | Enzyme | IC50 Value | Experimental Conditions | Reference |

| Sodium Salicylate | COX-2 | ~5 µg/mL | IL-1β-induced in human A549 cells, 24 hr co-incubation. | |

| Sodium Salicylate | COX-2 | >100 µg/mL | IL-1β-induced in human A549 cells, 30 min acute inhibition with 30 µM arachidonic acid. | |

| Aspirin (for comparison) | COX-2 | 5.35 µM | LPS-induced in RAW 264.7 macrophages. |

Note: The variability in IC50 values highlights the influence of experimental design on the observed potency of salicylic acid.

Modulation of the NF-κB Signaling Pathway

Beyond COX inhibition, salicylic acid has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.

-

Inhibition of IκBα Degradation: Salicylates can prevent the degradation of IκBα (inhibitor of NF-κB). This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus.

-

Nuclear Translocation Blockade: By preventing IκBα degradation, salicylic acid effectively blocks the activation and nuclear translocation of the p50-p65 subunits of NF-κB.

-

Suppression of Gene Transcription: As a result, the transcription of NF-κB target genes, which include those encoding for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like iNOS and COX-2, is suppressed.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound and its active metabolite, salicylic acid.

In Vitro COX Inhibition Assay

This protocol is adapted from methods used to determine the inhibitory activity of compounds on COX-1 and COX-2.

Objective: To determine the IC50 values of salicylic acid for COX-1 and COX-2.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Hematin (cofactor)

-

L-epinephrine (cofactor)

-

Arachidonic acid (substrate)

-

Salicylic acid solutions of varying concentrations

-

DMSO (for dissolving compounds)

-

Stannous chloride solution (to stop the reaction)

-

ELISA kit for Prostaglandin E2 (PGE2) quantification

Procedure:

-

Prepare a reaction mixture in an Eppendorf tube containing Reaction Buffer, hematin, and L-epinephrine.

-

Add a specific amount of COX-1 or COX-2 enzyme to the mixture and incubate at room temperature for 2 minutes.

-

Add a small volume of the salicylic acid solution (or DMSO for control) to the enzyme solution and pre-incubate at 37°C for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding arachidonic acid. Incubate for a precise time (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding stannous chloride solution.

-

Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of salicylic acid compared to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the effect of salicylates on NF-κB transcriptional activity.

Objective: To determine if salicylic acid inhibits NF-κB activation in a cellular context.

Materials:

-

A cell line stably transfected with an NF-κB-dependent luciferase reporter construct (e.g., HEK293, HeLa, or RAW264.7 cells).

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

-

Salicylic acid solutions of varying concentrations.

-

An NF-κB activator (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)).

-

Passive Lysis Buffer.

-

Luciferase Assay Reagent (containing luciferin).

-

Luminometer.

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with different concentrations of salicylic acid for a specific duration (e.g., 1 hour).

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α at 20 ng/mL) for a defined period (e.g., 6-8 hours). Include unstimulated and vehicle-treated controls.

-

After stimulation, wash the cells with PBS and lyse them by adding Passive Lysis Buffer and incubating at room temperature with gentle shaking.

-

Transfer the cell lysate to a luminometer plate.

-

Add the Luciferase Assay Reagent to each well.

-

Measure the luminescence using a luminometer.

-

Normalize the firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase) if applicable.

-

Calculate the fold change in NF-κB activity relative to the stimulated control.

Anti-Inflammatory Assay in RAW264.7 Macrophages

This protocol assesses the ability of salicylates to inhibit the production of inflammatory mediators in a macrophage cell line.

Objective: To measure the effect of salicylic acid on the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated RAW264.7 cells.

Materials:

-

RAW264.7 murine macrophage cell line.

-

Cell culture medium (DMEM with 10% FBS).

-

Lipopolysaccharide (LPS).

-

Salicylic acid solutions.

-

Griess Reagent for NO measurement.

-

ELISA kits for TNF-α, IL-1β, and IL-6.

Procedure:

-

Seed RAW264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of salicylic acid for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated controls.

-

After incubation, collect the cell culture supernatants.

-

Nitric Oxide (NO) Measurement:

-

Mix an equal volume of the supernatant with Griess Reagent.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement:

-

Use specific ELISA kits to measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants according to the manufacturer's protocols.

-

-

Determine the dose-dependent inhibition of NO and cytokine production by salicylic acid.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This method is used to evaluate the percutaneous absorption of topical formulations.

Objective: To measure the permeation of this compound through a skin membrane.

Materials:

-

Franz diffusion cells.

-

Excised human or animal skin (e.g., porcine ear skin).

-

Receptor solution (e.g., phosphate-buffered saline, pH 7.4, with a solubilizing agent like ethanol or polysorbate 20).

-

This compound formulation.

-

High-Performance Liquid Chromatography (HPLC) system for analysis.

Procedure:

-

Mount the excised skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.

-

Fill the receptor chamber with degassed receptor solution and maintain the temperature at 32°C to mimic skin surface temperature. Ensure the solution is continuously stirred.

-

Apply a finite dose of the this compound formulation to the skin surface in the donor chamber.

-

At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor solution for analysis.

-

Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

-

Analyze the concentration of this compound and its metabolite, salicylic acid, in the collected samples using a validated HPLC method.

-

Calculate the cumulative amount of the permeated substance per unit area of the skin and plot it against time.

-

Determine key permeation parameters such as the steady-state flux (Jss) and the permeability coefficient (Kp).

Visualizations

Signaling Pathways

Caption: Mechanism of action of this compound.

Experimental Workflows

Caption: Key experimental workflows.

Conclusion

The mechanism of action of this compound is a multi-faceted process that begins with its hydrolysis to the active compound, salicylic acid. Salicylic acid then exerts its anti-inflammatory and analgesic effects through the dual mechanisms of non-selective COX enzyme inhibition and modulation of the NF-κB signaling pathway. This guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other salicylates. Understanding these core mechanisms is essential for the development of novel anti-inflammatory therapies and the optimization of existing formulations.

References

A Comprehensive Technical Guide to the Solubility of Ethyl Salicylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of ethyl salicylate in a range of common organic solvents. Understanding the solubility of this aromatic ester is paramount for its application in pharmaceutical formulations, fragrance creation, and as a reagent in chemical synthesis. This document compiles available solubility data, details experimental methodologies for solubility determination, and presents a logical workflow for these procedures.

Overview of this compound Solubility

This compound (C₉H₁₀O₃) is a colorless to pale yellow liquid known for its characteristic wintergreen-like aroma. Structurally, it is an ester formed from the condensation of salicylic acid and ethanol.[1] Its solubility is dictated by its molecular structure, which includes a non-polar benzene ring and an ethyl ester group, as well as a polar hydroxyl group capable of hydrogen bonding. This amphiphilic nature governs its miscibility with various solvents.

Generally, this compound is sparingly soluble in water but demonstrates good solubility in many organic solvents.[1][2][3] The principle of "like dissolves like" is a key predictor of its solubility behavior; it dissolves readily in solvents with similar polarity.[4]

Qualitative Solubility Profile:

The following table summarizes the qualitative solubility of this compound in several common organic solvents based on available literature.

| Organic Solvent | IUPAC Name | Solubility Profile |

| Ethanol | Ethanol | Miscible, Soluble |

| Methanol | Methanol | Soluble |

| Diethyl Ether | Ethoxyethane | Soluble |

| Acetone | Propan-2-one | Soluble |

| Chloroform | Trichloromethane | Soluble |

| Dichloromethane | Dichloromethane | Soluble |

| Ethyl Acetate | Ethyl ethanoate | Soluble |

| Dimethyl Sulfoxide (DMSO) | (Methanesulfinyl)methane | Soluble |

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a range of organic solvents at various temperatures is not extensively documented in readily available literature. One source provides an estimated water solubility of 737.1 mg/L at 25 °C.

To provide a comparative context, the following table presents quantitative solubility data for the closely related compound, mthis compound, which exhibits similar structural features. This data can serve as a useful proxy for estimating the behavior of this compound.

Table 2: Quantitative Solubility of Mthis compound in Select Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 20 | 0.07 |

| Ethanol | Miscible | Miscible |

| Ether | Soluble | Soluble |

| Chloroform | Soluble | Soluble |

| Glacial Acetic Acid | Soluble | Soluble |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in chemistry and pharmaceutical sciences. The following are detailed methodologies for key experiments to ascertain the solubility of a substance like this compound.

Gravimetric Method (Shake-Flask)

The gravimetric method, often employed in conjunction with the shake-flask technique, is a widely accepted approach for determining the equilibrium solubility of a compound.

Objective: To determine the mass of this compound that can dissolve in a specific volume of a given organic solvent at a controlled temperature to achieve a saturated solution.

Materials:

-

This compound (high purity)

-

Organic Solvent of Interest (e.g., ethanol, acetone, ethyl acetate)

-

Analytical Balance (accurate to ±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Conical flasks or sealed vials with screw caps

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a conical flask or sealed vial. The presence of undissolved solute is crucial to ensure saturation.

-

Seal the container to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Phase Separation:

-

After equilibration, allow the solution to stand undisturbed at the controlled temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated pipette. To avoid disturbing the sediment, it is advisable to filter the supernatant using a syringe filter compatible with the organic solvent.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish on an analytical balance.

-

Transfer the known volume of the filtered saturated solution into the pre-weighed evaporating dish.

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its boiling point of 232-234°C is recommended, with vacuum application if necessary for high-boiling point solvents).

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature and weigh it again.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation:

-

The mass of the dissolved this compound is the difference between the final weight of the dish with the residue and the initial weight of the empty dish.

-

Solubility is then expressed as grams of solute per 100 g or 100 mL of the solvent.

-

Spectroscopic Method

For compounds with a chromophore, UV-Vis spectroscopy offers a rapid and sensitive method for determining solubility.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of ultraviolet light.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Materials for preparing a saturated solution as described in the gravimetric method.

-

Volumetric flasks and pipettes for preparing standard solutions.

Procedure:

-

Preparation of Saturated Solution and Filtration:

-

Prepare a saturated solution of this compound in the chosen solvent and filter it as described in the gravimetric method (Steps 1-3).

-

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

-

Determination of λmax:

-

Scan one of the standard solutions across a range of UV wavelengths to determine the wavelength of maximum absorbance (λmax).

-

-

Calibration Curve:

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Sample Analysis:

-

Take a precise aliquot of the filtered saturated solution and dilute it with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., g/L, mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the gravimetric shake-flask method.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

References

An In-depth Technical Guide to the Natural Occurrence and Sources of Ethyl Salicylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl salicylate, a significant contributor to the aroma and flavor profiles of numerous plants and food products, has garnered increasing interest for its potential pharmacological applications. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its presence in various botanical sources. It further outlines established experimental protocols for the extraction, isolation, and quantification of this volatile organic compound. Additionally, this guide delves into the biosynthetic pathways leading to the formation of this compound in plants, offering insights into the enzymatic processes involved. Quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and biosynthetic pathways are visualized using diagrammatic representations to facilitate a deeper understanding of the subject matter.

Natural Occurrence of this compound

This compound is a naturally occurring ester found in a diverse range of plant species, contributing to their characteristic scent and taste. Its presence has been documented in various fruits, vegetables, herbs, spices, and beverages. While the concentration of this compound can vary significantly depending on the plant species, cultivar, stage of ripeness, and environmental conditions, several sources are noteworthy for its presence.

Fruits and Vegetables

A number of fruits and vegetables have been identified as natural sources of salicylates, including this compound. While much of the available quantitative data focuses on total salicylates or salicylic acid, the presence of this compound has been confirmed in several species. Berries are a particularly notable source.

Table 1: Quantitative Data on Salicylate Content in Selected Fruits and Vegetables

| Fruit/Vegetable | Salicylate Content (mg/kg) | Notes |

| Raspberry | 44 | Total salicylates[1] |

| Raisins | High | Total salicylates[1] |

| Prunes | High | Total salicylates[1] |

| Gherkins | 61 | Total salicylates[1] |

| Tomato (fresh) | 1.3 | Total salicylates[1] |

| Tomato (canned) | 5.3 | Total salicylates |

| Pear (Packham, unpeeled) | 12.90 | Salicylic acid |

| Pear (Oriental) | 0.07 | Free Salicylic acid |

Note: The data in this table primarily reflects total salicylate or salicylic acid content, as specific quantitative data for this compound in many fruits and vegetables is limited. The presence of this compound has been detected in blackberries, evergreen blackberries, and garden tomatoes, though not quantified.

Beverages

This compound is a known constituent of some alcoholic beverages, contributing to their complex aroma profiles. It is particularly noted in certain types of wine.

Table 2: Quantitative Data on this compound in Alcoholic Beverages

| Beverage | Concentration | Reference |

| Red Wine | Detected | |

| White Wine | Detected |

Note: Specific concentrations can vary widely based on grape variety, fermentation process, and aging.

Herbs, Spices, and Essential Oils

The essential oils of several aromatic and medicinal plants are a significant source of this compound. In some species, it can be a major component of the volatile profile.

Table 3: Quantitative Data on this compound in Essential Oils

| Plant Species | Plant Part | This compound Content | Reference |

| Gaultheria fragrantissima (Wintergreen) | Leaves | Present in commercial oils | |

| Gandapura | - | Present as a main component |

Biosynthesis of this compound

The biosynthesis of this compound in plants begins with the production of its precursor, salicylic acid. Salicylic acid is synthesized via two primary pathways originating from the shikimate pathway: the isochorismate (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway. The ICS pathway is considered the major route for salicylic acid production in many plant species, particularly under stress conditions.

The final step in the formation of this compound is the esterification of salicylic acid with ethanol. This reaction is catalyzed by specific enzymes, likely belonging to the alcohol acyltransferase (AAT) family. AATs are responsible for the synthesis of a wide variety of esters in plants by transferring an acyl group from an acyl-CoA to an alcohol. While the specific enzyme responsible for the ethylation of salicylic acid has not been definitively characterized in all species, it is hypothesized to be a salicylic acid ethyltransferase.

Experimental Protocols

The extraction and quantification of this compound from natural sources require specific analytical methodologies due to its volatile nature. The following sections detail common experimental protocols.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

HS-SPME-GC-MS is a sensitive and solvent-free technique ideal for the analysis of volatile compounds like this compound in plant tissues.

Protocol for Strawberry Fruit:

-

Sample Preparation: Homogenize a known weight of fresh or frozen strawberry fruit.

-

Extraction:

-

Place the homogenized sample into a headspace vial.

-

Add a saturated NaCl solution to enhance the release of volatiles.

-

Incubate the vial at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.

-

Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined extraction time (e.g., 30 minutes).

-

-

Analysis:

-

Desorb the extracted volatiles from the SPME fiber in the heated injection port of a GC-MS system.

-

Separate the compounds on a suitable capillary column (e.g., DB-5ms).

-

Identify this compound based on its mass spectrum and retention time compared to a pure standard.

-

Quantify using an internal standard or a calibration curve.

-

Solvent Extraction

Solvent extraction is a classical method for isolating less volatile or semi-volatile compounds.

General Protocol for Plant Leaves:

-

Sample Preparation: Grind a known weight of dried plant leaves into a fine powder.

-

Extraction:

-

Macerate the powdered leaves in a suitable organic solvent (e.g., ethanol, methanol, or a mixture) for an extended period (e.g., 24-48 hours) at room temperature with occasional agitation.

-

Alternatively, use a Soxhlet apparatus for continuous extraction with a solvent like ethanol.

-

-

Filtration and Concentration:

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

-

Purification (Optional): The crude extract can be further purified using techniques like column chromatography.

-

Analysis: Analyze the extract by GC-MS or HPLC for the quantification of this compound.

Steam Distillation

Steam distillation is a common method for extracting essential oils rich in volatile compounds like this compound from plant materials.

General Protocol for Flowers:

-

Apparatus Setup: Assemble a steam distillation apparatus, including a boiling flask, a biomass flask, a condenser, and a collection vessel.

-

Sample Preparation: Place the fresh or dried flower material into the biomass flask.

-

Distillation:

-

Heat water in the boiling flask to generate steam.

-

Pass the steam through the biomass flask, causing the volatile compounds to vaporize.

-

The steam and volatile compound mixture travels to the condenser.

-

-

Condensation and Collection:

-

Cool the vapor mixture in the condenser to liquefy it.

-

Collect the distillate, which will consist of an aqueous layer (hydrosol) and an immiscible essential oil layer containing this compound.

-

-

Separation: Separate the essential oil layer from the aqueous layer using a separatory funnel.

-

Analysis: Analyze the essential oil for this compound content using GC-MS.

Conclusion

This compound is a naturally occurring compound with a widespread distribution in the plant kingdom, contributing significantly to the sensory properties of many fruits, beverages, and essential oils. Its biosynthesis is intricately linked to the well-established salicylic acid pathways, with the final esterification step likely carried out by alcohol acyltransferases. The analytical methods detailed in this guide, including HS-SPME-GC-MS, solvent extraction, and steam distillation, provide robust frameworks for the isolation and quantification of this compound from various natural matrices. Further research into the specific enzymes responsible for its biosynthesis and a more comprehensive quantitative analysis across a broader range of plant species will be invaluable for its potential applications in the food, fragrance, and pharmaceutical industries.

References

The Pharmacological Profile of Ethyl Salicylate: A Prodrug Approach to Salicylate Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ethyl salicylate, an ester of salicylic acid, serves as a prodrug that is rapidly hydrolyzed in vivo to release its pharmacologically active metabolite, salicylic acid. This conversion allows for the therapeutic effects of salicylic acid, primarily non-selective inhibition of cyclooxygenase (COX) enzymes, leading to anti-inflammatory, analgesic, and antipyretic properties. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its physicochemical properties, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for its evaluation and a discussion of the relevant signaling pathways are presented to support further research and development in this area.

Introduction

Salicylic acid has a long history in medicine for its therapeutic benefits in treating pain, inflammation, and fever. However, its direct administration can be associated with gastrointestinal irritation. Prodrug strategies, such as the esterification of salicylic acid to form this compound, offer a potential means to improve its therapeutic index. This compound is a less polar molecule than salicylic acid, which may enhance its ability to penetrate biological membranes.[1] Upon absorption, it is rapidly converted to salicylic acid by esterases present in the blood and tissues.[2] This guide delves into the scientific principles and experimental data underpinning the use of this compound as a prodrug.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for formulation development and for predicting its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [2] |

| Molecular Weight | 166.17 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Odor | Wintergreen-like | |

| LogP | 3.07 | |

| pKa | 9.93 ± 0.10 | |

| Water Solubility | Slightly soluble | |

| Solubility in Organic Solvents | Soluble in alcohol and ether |

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its rapid conversion to salicylic acid. While specific quantitative data for this compound is limited, the pharmacokinetics of its active metabolite, salicylic acid, are well-documented.

Absorption

This compound can be absorbed through the skin and the gastrointestinal tract. Due to its increased lipophilicity compared to salicylic acid, it is expected to have enhanced membrane permeability. In vitro studies on human skin have shown that topically applied this compound is absorbed, with absorbed doses ranging from 12.0 ± 1.0% to 24.7 ± 1.3% of the applied dose under unoccluded and occluded conditions, respectively, over 24 hours. Following oral administration, it is rapidly absorbed from the stomach.

Distribution

Once absorbed, this compound is distributed throughout the body. The extent of its distribution prior to hydrolysis is not well-characterized. The active metabolite, salicylic acid, is known to distribute into various tissues.

Metabolism

The primary metabolic pathway for this compound is rapid hydrolysis by esterases in the blood and various tissues to form salicylic acid and ethanol. This conversion is essential for its pharmacological activity.

Excretion

Salicylic acid and its metabolites are primarily excreted by the kidneys.

Pharmacodynamics

The pharmacodynamic effects of this compound are attributable to its active metabolite, salicylic acid.

Mechanism of Action

Salicylic acid exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By inhibiting these enzymes, salicylic acid reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. There is also evidence to suggest that salicylic acid can modulate the NF-κB signaling pathway, further contributing to its anti-inflammatory effects.

References

An In-depth Technical Guide on the Thermochemical Properties of Ethyl Salicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl salicylate (C₉H₁₀O₃), the ethyl ester of salicylic acid, is a compound of significant interest in the pharmaceutical and fragrance industries. It is utilized as a topical analgesic, a fragrance component, and a precursor in chemical syntheses.[1][2][3][4] A thorough understanding of its thermochemical properties is paramount for process design, safety analysis, and formulation development. This technical guide provides a comprehensive overview of the core thermochemical data for this compound, detailed experimental protocols for their determination, and visualizations of relevant chemical pathways and workflows.

Core Thermochemical Data

The following tables summarize the available quantitative data for the thermochemical properties of this compound.

Table 1: Physical and Thermochemical Properties of this compound

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₉H₁₀O₃ | - | [1] |

| Molecular Weight | 166.17 | g/mol | |

| Melting Point | 1 to 1.3 | °C | |

| Boiling Point | 231.5 to 234 | °C | |

| Density (at 25 °C) | 1.131 | g/mL | |

| Vapor Pressure (at 25 °C) | 0.05 | mmHg | |

| Vapor Pressure (at 20 °C) | 0.1 | hPa | |

| Enthalpy of Vaporization (ΔHvap) | Value not directly found in searches | kJ/mol | - |

| Enthalpy of Combustion (ΔHcomb) | Value not directly found in searches | kJ/mol | - |

| Standard Enthalpy of Formation (ΔHf°) | Value not directly found in searches | kJ/mol | - |

| Enthalpy of Fusion (ΔHfus) | Value not directly found in searches | kJ/mol | - |

| Enthalpy of Sublimation (ΔHsub) | Value not directly found in searches | kJ/mol | - |

| Heat Capacity (Cp) | Value not directly found in searches | J/(mol·K) | - |

Table 2: Vapor Pressure of this compound at Various Temperatures

| Temperature (°C) | Pressure (mmHg) |

| 61.2 | 1 |

| 90.0 | 5 |

| 104.2 | 10 |

| 119.3 | 20 |

| 136.7 | 40 |

| 147.6 | 60 |

| 161.5 | 100 |

| 183.7 | 200 |

| 207.0 | 400 |

| 231.5 | 760 |

| Source: |

Experimental Protocols

Detailed methodologies for the determination of key thermochemical properties of this compound are outlined below. These protocols are based on established experimental techniques.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of liquid this compound can be determined using a bomb calorimeter.

Principle: A known mass of the sample is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Apparatus:

-

Parr-type bomb calorimeter

-

Oxygen cylinder with pressure regulator

-

Crucible (platinum or stainless steel)

-

Fuse wire (iron or nickel-chromium)

-

Pellet press (for solid samples, not required for liquid this compound)

-

High-precision thermometer (± 0.001 °C)

-

Balance (± 0.0001 g)

Procedure:

-

Sample Preparation: Accurately weigh approximately 1 gram of this compound into a crucible.

-

Fuse Wire Attachment: Cut a piece of fuse wire of known length and mass. Securely attach it to the electrodes of the bomb head, ensuring it is in contact with the this compound sample.

-

Bomb Assembly: Place the crucible in the bomb. Add approximately 1 mL of distilled water to the bomb to saturate the internal atmosphere with water vapor, ensuring that the combustion products (primarily CO₂) dissolve to form an aqueous solution.

-

Pressurization: Seal the bomb and purge it with oxygen to remove any nitrogen. Then, pressurize the bomb with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: Place the bomb in the calorimeter bucket containing a known mass of distilled water. Ensure the bomb is fully submerged.

-

Temperature Equilibration and Measurement: Allow the system to equilibrate for about 5 minutes, stirring the water continuously. Record the water temperature at regular intervals (e.g., every 30 seconds) for a few minutes to establish a baseline.

-

Ignition: Ignite the sample by passing an electric current through the fuse wire.

-

Post-Ignition Temperature Measurement: Record the temperature at short intervals (e.g., every 10-15 seconds) as it rises rapidly. Continue recording the temperature at longer intervals (e.g., every 30 seconds) after the maximum temperature has been reached to monitor the cooling rate.

-

Post-Experiment Analysis: After the experiment, release the pressure from the bomb and collect the liquid from within for titration to determine the amount of nitric acid formed from any residual nitrogen. Measure the length of any unburned fuse wire.

Calculations: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter (determined by combusting a standard like benzoic acid), and corrections for the heat of combustion of the fuse wire and the heat of formation of nitric acid.

Determination of Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

The enthalpy of fusion of this compound can be determined using a differential scanning calorimeter.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When the sample undergoes a phase transition, such as melting, it absorbs heat, resulting in an endothermic peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetic aluminum pans and lids

-

Crimper for sealing pans

-

Balance (± 0.01 mg)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan to prevent any loss of sample due to vaporization during the experiment.

-

DSC Program:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Cool the sample to a temperature well below its melting point (e.g., -50 °C) at a controlled rate (e.g., 10 °C/min).

-

Hold the sample at this low temperature for a few minutes to ensure complete solidification.

-

Heat the sample at a constant rate (e.g., 5 or 10 °C/min) through its melting point to a temperature where it is fully liquid (e.g., 50 °C).

-

-

Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of this compound. Integrate the area under this peak to determine the enthalpy of fusion (ΔHfus). The onset temperature of the peak is taken as the melting point.

Determination of Enthalpy of Vaporization from Vapor Pressure Data

The enthalpy of vaporization can be determined from the relationship between vapor pressure and temperature using the Clausius-Clapeyron equation.

Principle: The Clausius-Clapeyron equation relates the natural logarithm of the vapor pressure to the reciprocal of the absolute temperature. A plot of ln(P) versus 1/T yields a straight line with a slope equal to -ΔHvap/R, where R is the ideal gas constant.

Experimental Method (Isoteniscope):

-

Apparatus Setup: An isoteniscope is filled with the liquid sample, this compound. The isoteniscope is connected to a manometer and a vacuum system. The bulb of the isoteniscope is placed in a temperature-controlled bath.

-

Degassing: The sample is degassed by repeatedly freezing it with liquid nitrogen, evacuating the system, and then allowing it to thaw.

-

Measurement:

-

The temperature of the bath is set to a desired value and allowed to stabilize.

-

The pressure in the system is adjusted until the liquid levels in the U-tube of the isoteniscope are equal, indicating that the vapor pressure of the sample is equal to the pressure in the system.

-

The temperature and pressure are recorded.

-

This procedure is repeated for a range of temperatures.

-

Calculations:

-

Convert all temperatures to Kelvin (K) and pressures to a consistent unit (e.g., Pascals).

-

Calculate the natural logarithm of the vapor pressure (ln P) and the reciprocal of the absolute temperature (1/T).

-

Plot ln(P) versus 1/T.

-

Determine the slope of the resulting straight line.

-

Calculate the enthalpy of vaporization using the formula: ΔHvap = - (slope) × R, where R = 8.314 J/(mol·K).

Visualizations

Hydrolysis of this compound

This compound can be hydrolyzed to salicylic acid and ethanol, a reaction that is fundamental to its role as a prodrug. This process is typically base-catalyzed.

Caption: Base-catalyzed hydrolysis of this compound to salicylic acid.

Experimental Workflow for Bomb Calorimetry

The following diagram illustrates the major steps involved in determining the enthalpy of combustion using a bomb calorimeter.

Caption: Workflow for determining enthalpy of combustion.

Experimental Workflow for Differential Scanning Calorimetry

The diagram below outlines the process for measuring the enthalpy of fusion using DSC.

Caption: Workflow for determining enthalpy of fusion using DSC.

Conclusion

This technical guide provides a consolidated resource for the thermochemical properties of this compound. While key physical properties are well-documented, experimental determination of several energetic properties, such as the enthalpies of combustion, formation, and fusion, is required for a complete thermochemical profile. The detailed experimental protocols provided herein offer a foundation for researchers to obtain this critical data, enabling more precise and reliable development of processes and products involving this compound.

References

An In-Depth Technical Guide on the Degradation Pathways and Byproducts of Ethyl Salicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl salicylate, the ethyl ester of salicylic acid, is a widely used compound in pharmaceuticals, flavorings, and cosmetics. Its efficacy and safety are intrinsically linked to its stability and degradation profile. This technical guide provides a comprehensive overview of the primary degradation pathways of this compound, including hydrolysis, oxidation, and photodegradation. It details the byproducts formed during these processes, summarizes quantitative data, and provides established experimental protocols for analysis. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and quality control of products containing this compound.

Core Degradation Pathways

This compound is susceptible to degradation through several pathways, with hydrolysis being the most predominant. Oxidative and photodegradation pathways are also relevant, particularly concerning the stability of formulations exposed to air and light. In many scenarios, especially in aqueous environments, the degradation of this compound begins with hydrolysis, and the resulting primary byproduct, salicylic acid, then undergoes further oxidative and photodegradation.

Hydrolysis

Hydrolysis is the principal degradation pathway for this compound, involving the cleavage of the ester bond to yield salicylic acid and ethanol.[1][2][3] This reaction can be catalyzed by acids, bases, or enzymes (esterases) and is a critical consideration in both pharmaceutical formulations and biological systems.

Byproducts:

-

Salicylic Acid (C₇H₆O₃)

-

Ethanol (C₂H₅OH)

In biological systems, the rapid hydrolysis of this compound by esterases present in the blood and tissues is a key step in its mechanism of action, releasing the active therapeutic agent, salicylic acid.[1][2]

The rate of hydrolysis is significantly influenced by pH and temperature. The following table summarizes available kinetic data for this compound degradation, which is primarily attributed to hydrolysis.

| Condition | Temperature (°C) | pH | Rate Constant (k) | Half-life (t½) | Reference |

| 50 v/v% aqueous ethanol | 50 | 6.3 | - | 6.6 days | N/A |

| 50 v/v% aqueous ethanol | 23 | 6.3 | - | 178 days | N/A |

| 50 v/v% aqueous ethanol | 5 | 6.3 | - | 2934 days | N/A |

| 100% ethanol | 50 | - | - | 2.5 days | N/A |

| 100% ethanol | 23 | - | - | 31.5 days | N/A |

| 100% ethanol | 5 | - | - | 257 days | N/A |

Note: The data for aqueous ethanol solutions pertains to the degradation of phenyl salicylate, where this compound is an intermediate that subsequently hydrolyzes. The rates provide a relevant estimation of this compound's lability under these conditions. More direct kinetic studies on this compound hydrolysis under a range of pH and temperature conditions are needed for a more complete quantitative profile.

Caption: Hydrolysis of this compound.

Oxidation

Direct oxidative degradation of the this compound molecule is not extensively documented. However, the primary hydrolysis byproduct, salicylic acid, is known to be susceptible to oxidation, particularly by hydroxyl radicals (•OH). These reactive oxygen species can be generated through various mechanisms, including exposure to ozone or Fenton-like reactions.

Byproducts of Salicylic Acid Oxidation:

-

2,3-Dihydroxybenzoic Acid (2,3-DHBA)

-

2,5-Dihydroxybenzoic Acid (2,5-DHBA)

-

Catechol (formed from further degradation)

The formation of 2,3-DHBA is considered a specific marker for hydroxyl radical attack, as it is not known to be formed enzymatically.

Caption: Oxidative Degradation of Salicylic Acid.

Photodegradation

Similar to oxidation, direct photodegradation of this compound is not well-characterized. However, its hydrolysis product, salicylic acid, can undergo photodegradation, especially in the presence of photosensitizers or upon exposure to UV radiation. The byproducts of choline salicylate photolysis have been identified as 2,3- and 2,5-dihydroxybenzoic acids, suggesting a similar pathway for salicylic acid derived from this compound.

Potential Byproducts of Salicylic Acid Photodegradation:

-

2,3-Dihydroxybenzoic Acid (2,3-DHBA)

-

2,5-Dihydroxybenzoic Acid (2,5-DHBA)

Caption: Photodegradation of Salicylic Acid.

Experimental Protocols

Forced degradation studies are essential to understand the stability of this compound and to identify its degradation products. The following are generalized protocols for the analysis of this compound and its degradation products using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Method for Stability Indicating Assay

This method is suitable for quantifying this compound and its primary hydrolysis product, salicylic acid.

-

Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (or methanol) and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid). A typical gradient could be 60:40 (v/v) acetonitrile:water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: 230 nm or 305 nm.

-

Column Temperature: 25-30 °C.

Sample Preparation for Forced Degradation:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., methanol) and add 0.1 M HCl. Heat at 60-80°C for a specified time. Neutralize with 0.1 M NaOH before injection.

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature or heat gently for a specified time. Neutralize with 0.1 M HCl before injection.

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3-30% hydrogen peroxide. Keep at room temperature for a specified time.

-

Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified duration.

Analysis: Inject the stressed samples and a non-stressed control solution into the HPLC system. Monitor for the decrease in the this compound peak and the appearance of new peaks corresponding to degradation products. Peak identification can be confirmed by comparing retention times with reference standards (e.g., salicylic acid) and by using a PDA detector to compare UV spectra.

References

An In-depth Technical Guide to the In Vitro Biological Activity of Ethyl Salicylate

Ethyl salicylate, the ethyl ester of salicylic acid, is a compound recognized for its characteristic wintergreen scent and its applications in fragrances and topical analgesics.[1][2][3] Beyond its sensory properties, this compound serves as a prodrug, being hydrolyzed by esterases in tissues to release its active metabolite, salicylic acid.[1][4] This guide provides a comprehensive overview of the in vitro biological activities of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial effects, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Anticancer Activity

This compound has demonstrated notable cytotoxic effects against various cancer cell lines in vitro. Its mechanism is often linked to the anti-inflammatory properties of its active metabolite, salicylic acid, which can influence signaling pathways involved in cancer proliferation, such as the cyclooxygenase (COX) pathway.

The cytotoxic potential of this compound has been quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a substance needed to inhibit a biological process by 50%.

| Cell Line | Compound | IC₅₀ (µg/mL) | Classification of Activity | Reference |

| HeLa (Cervical Cancer) | This compound | 15.537 | High Activity | |

| HeLa (Cervical Cancer) | Salicylic Acid | 39.968 | Moderate Activity | |

| HeLa (Cervical Cancer) | Doxorubicin (Control) | 0.025 | High Activity | |

| T47D (Breast Cancer) | This compound | More significant cytotoxicity than salicylic acid (p<0.05) | - |

Activity classification based on Atjanasuppat et al., where IC₅₀ <20 µg/mL is high, 20-100 µg/mL is moderate, and 100-1000 µg/mL is low activity.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength.

Methodology (as applied to HeLa cells):

-

Cell Seeding: A suspension of HeLa cells is seeded into a 96-well plate at a density of 2.62×10⁶ cells/mL (100 µL per well).

-

Incubation: The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: After incubation, the medium is replaced with 100 µL of fresh medium containing varying concentrations of this compound.

-

Incubation with Compound: The cells are incubated with the test compound for a specified period (e.g., 24 or 48 hours).

-